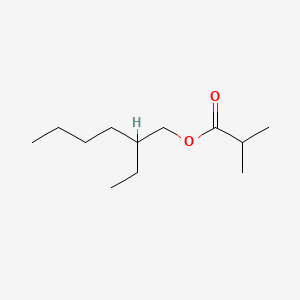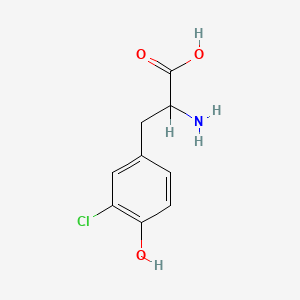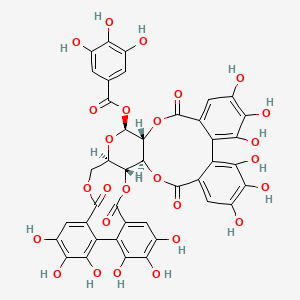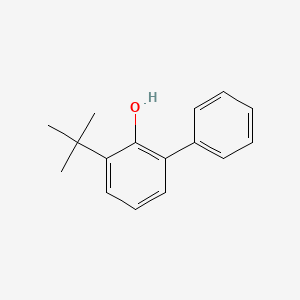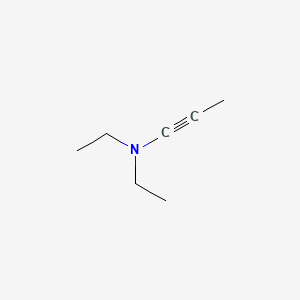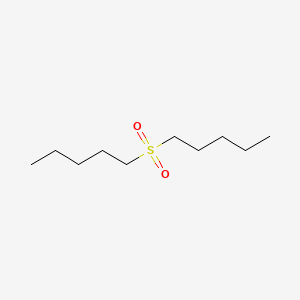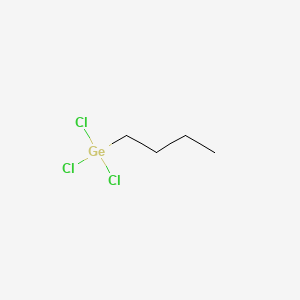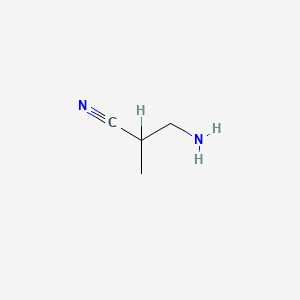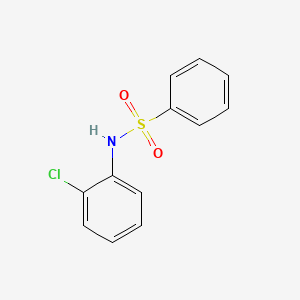
N-(2-Chlorophenyl)benzenesulfonamide
Übersicht
Beschreibung
N-(2-Chlorophenyl)benzenesulfonamide, also known as N-(2-chlorobenzyl)benzenesulfonamide, is a sulfonamide compound that has shown significant potential in scientific research. This compound has been widely used in various research studies due to its unique properties, including its ability to inhibit carbonic anhydrase activity.
Wissenschaftliche Forschungsanwendungen
Structural Properties and Molecular Interactions
Molecular Structure and Hydrogen Bonding
N-(2-Chlorophenyl)benzenesulfonamide exhibits specific structural properties, with its molecules stabilized by extensive intra- and intermolecular hydrogen bonds. This characteristic is significant in forming chains of molecules, contributing to the stability and potential applications of the compound (Siddiqui et al., 2008).
Crystal Structure Comparisons
Comparative studies with other analogues, like N-(3-Chlorophenyl)benzenesulfonamide, highlight differences in molecular structures and hydrogen bonding patterns. Such comparisons are vital for understanding the nuanced behavior of these compounds (Gowda et al., 2008).
Intermolecular Interactions
The compound's crystal packing is influenced by intermolecular C-H...O, C-H...π, and C-H...Cl interactions. These interactions are key to understanding its solid-state chemistry and potential applications in material science (Bats et al., 2001).
Medicinal and Biological Potential
Enzyme Inhibition Potential
N-(2-Chlorophenyl)benzenesulfonamide derivatives have shown significant enzyme inhibition capabilities, particularly against AChE and BChE enzymes. This indicates potential for therapeutic applications in conditions where enzyme regulation is critical (Kausar et al., 2019).
Antibacterial and α-Glucosidase Inhibition
Some derivatives exhibit moderate to high activity against both Gram-positive and Gram-negative bacterial strains. They also show notable inhibition of the α-glucosidase enzyme, which is relevant for treatments in diabetes and related disorders (Abbasi et al., 2016).
Carbonic Anhydrase Inhibitory Effects
Derivatives of N-(2-Chlorophenyl)benzenesulfonamide demonstrate potent inhibition of carbonic anhydrase enzymes, suggesting potential use in treating conditions like glaucoma or certain types of edema (Gul et al., 2016).
Antitumor Activity
- In Vitro Antitumor Evaluation: Certain benzenesulfonamide derivatives, including N-(2-Chlorophenyl)benzenesulfonamide, have been evaluated for theirantitumor activities. These studies have revealed promising results, indicating the potential use of these compounds in cancer therapy. For instance, specific derivatives have shown significant activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
- Synthesis and Antitumor Evaluation of Derivatives: Another study focused on synthesizing and evaluating the antitumor activity of pyrazol(in)es substituted with sulfonamide pharmacophores. The results indicated a broad spectrum of antitumor activity against various tumor cell lines, highlighting the potential of N-(2-Chlorophenyl)benzenesulfonamide derivatives in cancer treatment (Rostom, 2006).
Chemical Synthesis and Application
Synthesis of Novel Derivatives
The synthesis of novel derivatives like 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides demonstrates the compound's versatility in chemical synthesis. These derivatives have been studied for their cytotoxic and carbonic anhydrase inhibitory effects, providing insights into their potential pharmacological applications (Gul et al., 2016).
Application in Solid-Phase Synthesis
The use of benzenesulfonamides, including N-(2-Chlorophenyl)benzenesulfonamide, in solid-phase synthesis highlights their role in the generation of diverse chemical scaffolds. This application is crucial in drug discovery and development (Fülöpová & Soural, 2015).
Environmental and Solubility Studies
- Solubility and Environmental Analysis: Research on the solubility of benzenesulfonamides, including N-(2-Chlorophenyl)benzenesulfonamide, in various solvents provides essential data for environmental analysis and industrial applications. This includes their use as contaminants in soil and their extraction methods (Speltini et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSWCQQQRKBBAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291111 | |
| Record name | N-(2-Chlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)benzenesulfonamide | |
CAS RN |
21226-30-2 | |
| Record name | NSC73196 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Chlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



